(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a chiral compound with a unique structure that includes a cyclopropane ring and an oxane (tetrahydropyran) moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the oxane ring. One common method involves the reaction of a cyclopropane derivative with an oxane-containing reagent under specific conditions that favor the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine: The non-hydrochloride form of the compound.
Cyclopropane derivatives: Other compounds containing the cyclopropane ring.
Oxane derivatives: Compounds with the oxane moiety.
Uniqueness
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the combination of the cyclopropane and oxane rings. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-5-7(8)6-1-3-10-4-2-6;/h6-8H,1-5,9H2;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTVLGOHTKPCNC-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H]2C[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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